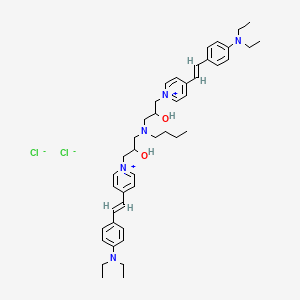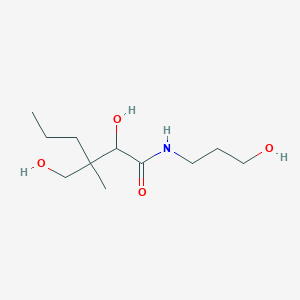![molecular formula C54H33N7 B13101415 Tri([5,5'-biquinolin]-8-yl)amine CAS No. 920969-09-1](/img/structure/B13101415.png)
Tri([5,5'-biquinolin]-8-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri([5,5’-biquinolin]-8-yl)amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a complex structure with biquinolinyl groups attached to a central amine nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri([5,5’-biquinolin]-8-yl)amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using different methods, including:
Direct Alkylation: This involves the reaction of ammonia with haloalkanes in the presence of a base to form primary amines.
Reductive Amination: This method involves the reaction of aldehydes or ketones with ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Tri([5,5’-biquinolin]-8-yl)amine may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri([5,5’-biquinolin]-8-yl)amine can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of nitro compounds can yield amines.
Substitution: Amines can participate in nucleophilic substitution reactions with alkyl halides to form higher-order amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
Applications De Recherche Scientifique
Tri([5,5’-biquinolin]-8-yl)amine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tri([5,5’-biquinolin]-8-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a ligand, modulating the activity of target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine: A simpler amine with three ethyl groups attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
920969-09-1 |
|---|---|
Formule moléculaire |
C54H33N7 |
Poids moléculaire |
779.9 g/mol |
Nom IUPAC |
5-quinolin-5-yl-N,N-bis(5-quinolin-5-ylquinolin-8-yl)quinolin-8-amine |
InChI |
InChI=1S/C54H33N7/c1-10-34(40-13-4-28-55-46(40)19-1)37-22-25-49(52-43(37)16-7-31-58-52)61(50-26-23-38(44-17-8-32-59-53(44)50)35-11-2-20-47-41(35)14-5-29-56-47)51-27-24-39(45-18-9-33-60-54(45)51)36-12-3-21-48-42(36)15-6-30-57-48/h1-33H |
Clé InChI |
FDTUSDLXULJBKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=NC2=C1)C3=C4C=CC=NC4=C(C=C3)N(C5=C6C(=C(C=C5)C7=C8C=CC=NC8=CC=C7)C=CC=N6)C9=C1C(=C(C=C9)C2=C3C=CC=NC3=CC=C2)C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


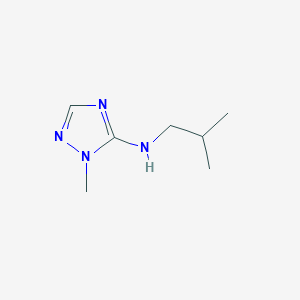
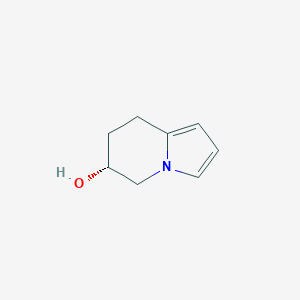
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

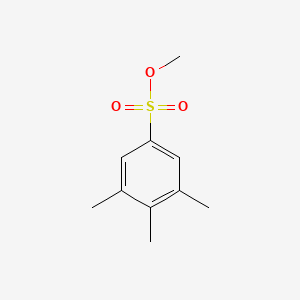
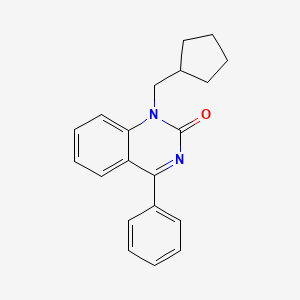
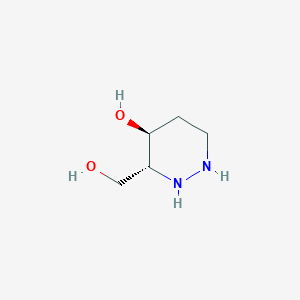
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
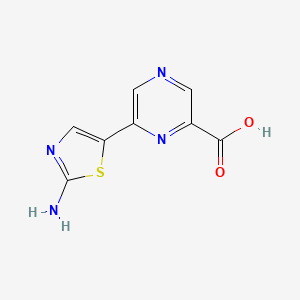

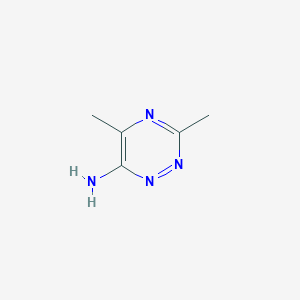
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
